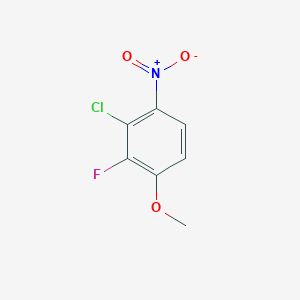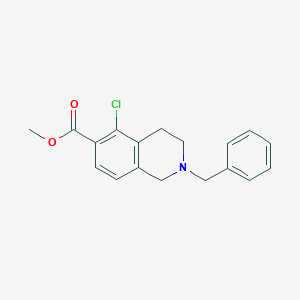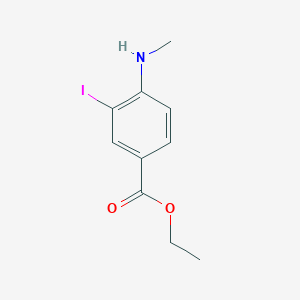
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate is an organic compound with the molecular formula C10H13NaO3S and a molecular weight of 236.26 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a sulfinate group attached to a benzene ring substituted with a methyl and a propan-2-yloxy group.
Preparation Methods
The synthesis of Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate typically involves the sulfonation of 3-methyl-4-(propan-2-yloxy)benzene. This process can be achieved through various synthetic routes, including:
Sulfonation Reaction: The benzene derivative is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: This compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfinate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Sodium 3-methyl-4-(propan-2-yloxy)benzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium 4-methylbenzenesulfonate: Similar in structure but lacks the propan-2-yloxy group.
Sodium 3-methylbenzenesulfonate: Similar but lacks the propan-2-yloxy group and has a different substitution pattern on the benzene ring.
Sodium 4-(propan-2-yloxy)benzenesulfonate: Similar but lacks the methyl group on the benzene ring .
Properties
Molecular Formula |
C10H13NaO3S |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
sodium;3-methyl-4-propan-2-yloxybenzenesulfinate |
InChI |
InChI=1S/C10H14O3S.Na/c1-7(2)13-10-5-4-9(14(11)12)6-8(10)3;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1 |
InChI Key |
LBBWUKQUQDGJFN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)[O-])OC(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


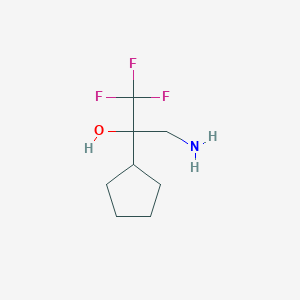
![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
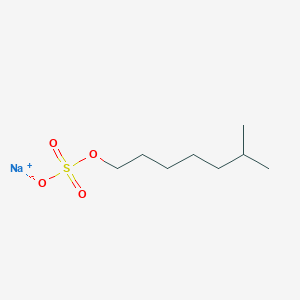

![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
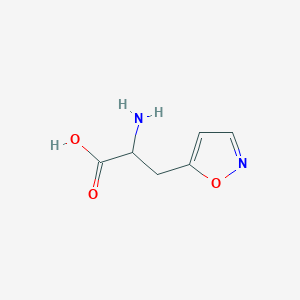

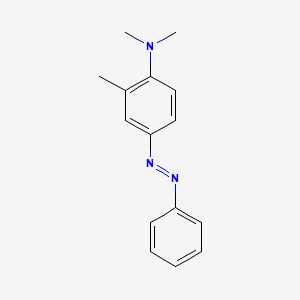
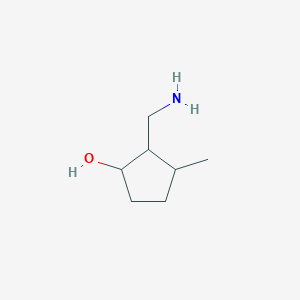
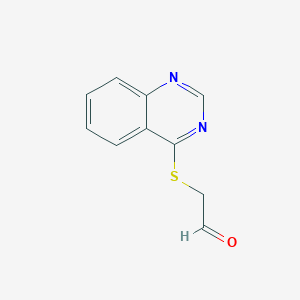
![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)
